ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
“Ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that similar compounds, such as “ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate”, are used in proteomics research1.
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate”. However, related compounds have shown activity in the photodegradation of malachite green and the photosynthesis of 1,2,3-triazole derivatives4.
Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is primarily studied for its synthesis and structural properties. Viveka et al. (2016) conducted a comprehensive study detailing the synthesis, spectroscopic, and single crystal X-ray structural analysis of a closely related compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Their research provides valuable insights into the structural stability and molecular geometry of similar compounds, which is essential for understanding the behavior and potential applications of ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate in various scientific fields (Viveka et al., 2016).
Corrosion Inhibition
Dohare et al. (2017) highlighted the effectiveness of pyranpyrazole derivatives, including compounds similar to ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate, as corrosion inhibitors for mild steel, which is significant for industrial applications like the pickling process. Their study integrates gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy to evaluate the efficiency of these inhibitors, emphasizing their practical utility in industrial settings (Dohare et al., 2017).
Antiglaucoma Activity
Kasımoğulları et al. (2010) delved into the medical applications of pyrazole carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, including compounds structurally akin to ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate. Their work, focused on evaluating the inhibitory effects on carbonic anhydrase isoenzymes, presents a compelling argument for the compound's potential utility in antiglaucoma treatments (Kasımoğulları et al., 2010).
Analgesic and Anti-inflammatory Properties
Gokulan et al. (2012) researched a series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, including molecules structurally similar to ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate, to assess their analgesic and anti-inflammatory properties. Their findings are instrumental in unveiling the potential of these compounds as lead molecules for developing novel analgesic and anti-inflammatory agents (Gokulan et al., 2012).
Future Directions
Please note that the information provided is based on the closest available compounds due to the limited information on the specific compound “ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate”. For more accurate and detailed information, further research and analysis would be required.
properties
IUPAC Name |
ethyl 5-methyl-1-(4-nitrophenyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-3-20-13(17)12-8-14-15(9(12)2)10-4-6-11(7-5-10)16(18)19/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDHLRBNUZEMRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate |
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